Pyridin-4-ol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridin-4-ol hydrochloride can be synthesized through several methods. One common approach involves the hydroxylation of pyridine using oxidizing agents. For instance, the reaction of pyridine with hydrogen peroxide in the presence of a catalyst can yield pyridin-4-ol. Another method includes the reduction of 4-pyridone using sodium borohydride .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of pyridine derivatives. This process typically involves the use of palladium or platinum catalysts under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: Pyridin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-4-carboxylic acid.
Reduction: Reduction reactions can convert it back to pyridine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Pyridine-4-carboxylic acid.
Reduction: Pyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pyridin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of pyridin-4-ol hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The hydroxyl group at the fourth position of the pyridine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Pyridin-2-ol:
Pyridin-3-ol:
Comparison:
Pyridin-4-ol hydrochloride: is unique due to the position of the hydroxyl group, which influences its reactivity and binding properties.
This compound stands out for its versatility and wide range of applications, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
1H-pyridin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO.ClH/c7-5-1-3-6-4-2-5;/h1-4H,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERUTGZQUWVXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=CC1=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384954-46-4 |
Source
|
Record name | 4-Pyridone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384954464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-PYRIDONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV85U0B958 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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